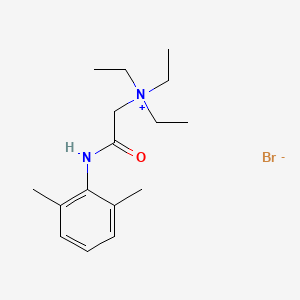

QX-314 bromide

Description

Properties

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHMKHREUTXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018052 | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24003-58-5, 21306-56-9 | |

| Record name | QX-314 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine N-ethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QX-314 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of QX-314 Bromide on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-314 bromide, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels (NaVs). Its unique property of requiring an intracellular route of access to its binding site has made it an invaluable tool for studying the molecular mechanisms of local anesthesia and for the development of targeted analgesic strategies. This technical guide provides an in-depth analysis of the mechanism of action of QX-314 on NaV channels, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and molecular interactions.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. QX-314, as a permanently charged molecule, cannot readily cross the cell membrane, a characteristic that distinguishes it from its parent compound, lidocaine.[1][2][3] This impermeability means that for QX-314 to exert its blocking effect, it must be applied intracellularly or gain entry into the cell through alternative pathways.[4][5][6][7] This has led to innovative approaches for cell-type-specific nerve blocks, particularly in pain research, by co-administering QX-314 with activators of large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are predominantly expressed in nociceptive neurons.[5][6][7][8][9][10][11][12][13]

The Molecular Mechanism of QX-314 Action

The blocking action of QX-314 on voltage-gated sodium channels is multifaceted and highly dependent on the conformational state of the channel.

Route of Access and Binding Site

QX-314 binds to the local anesthetic binding site located in the inner pore of the NaV channel, a site shared with many other local anesthetics.[1][14] Being membrane-impermeant, its primary route of action is from the cytoplasmic side of the channel.[4][15] Studies have demonstrated that QX-314 can be introduced into cells experimentally via the patch pipette during electrophysiological recordings.[4][13]

A significant breakthrough in the application of QX-314 has been the discovery that it can permeate large-pore cation channels, most notably TRPV1 and TRPA1.[5][6][8][9][11][13] When these channels are activated by agonists like capsaicin (for TRPV1) or in some cases, lidocaine itself, they allow QX-314 to enter the neuron and subsequently block the intracellularly accessible NaV channels.[5][6][7][9][10][11][12] This provides a mechanism for selectively targeting neurons that express these large-pore channels.

While the intracellular pathway is dominant, recent evidence suggests that at high concentrations (in the millimolar range), extracellularly applied QX-314 can inhibit NaV1.7 channels, albeit with low potency.[1][2] This external effect is not state-dependent and is proposed to occur via a different, lower-affinity binding site accessible from the extracellular side, which causes a depolarizing shift in the voltage-dependence of activation.[1][2]

State-Dependent Blockade

A hallmark of QX-314's mechanism is its profound state-dependent inhibition of NaV channels. This means its binding affinity for the channel is not constant but varies significantly with the channel's conformational state (resting, open, or inactivated).

-

Use-Dependence: QX-314 exhibits strong use-dependent (or frequency-dependent) block.[4][16] This is because QX-314 gains access to its binding site within the pore primarily when the channel is in the open state.[4][13][17] With repetitive depolarization, such as during a train of action potentials, the cumulative time the channels spend in the open state increases, allowing for progressive binding and accumulation of block. Once bound, the drug is thought to be "trapped" within the channel when it closes.[4][13]

-

Voltage-Dependence: The block by QX-314 is also voltage-dependent, showing a higher affinity for the inactivated state of the channel over the resting state.[16][18] This preferential binding to the inactivated state helps to stabilize this non-conducting conformation, further contributing to the inhibition of channel activity. The sodium inactivation mechanism plays a crucial role in modulating this voltage-dependent binding.[16]

Quantitative Analysis of QX-314 Inhibition

The potency of QX-314 varies depending on the subtype of the sodium channel, the mode of application (intracellular vs. extracellular), and the specific state of the channel being targeted.

| Parameter | Channel Subtype | Concentration | Effect | Experimental Condition | Reference |

| IC50 | NaV1.7 | 2.0 ± 0.3 mM | Inhibition of peak current | External application | [2] |

| IC50 | Not Specified | 314 ± 25 µM | Inhibition of peak current | --- | [15] |

| IC50 | Not Specified | 20.9 ± 3.3 µM | Inhibition of maintained late current | --- | [15] |

| Inhibition | hNaV1.7 | 30 µM | Use-dependent inhibition | Intracellular application | [13] |

| Inhibition | NaV1.8 | 200 µM | ~30% use-dependent inhibition | Intracellular application, 0.75 Hz stimulation | [13] |

| ΔV50 | NaV1.7 | High concentrations | +10.6 mV | External application | [2] |

Key Experimental Protocols

The state-dependent nature of QX-314's block is investigated using specific voltage-clamp protocols.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to study the effects of QX-314 on NaV channels expressed in cell lines (e.g., HEK293 cells) or in primary neurons.

-

Objective: To measure sodium currents in response to controlled changes in membrane potential and to assess the blocking effects of QX-314.

-

Methodology:

-

Cell Preparation: Cells expressing the NaV channel of interest are cultured on coverslips.

-

Pipette Filling: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution. For intracellular application of QX-314, the drug is added directly to this solution.[1] A typical intracellular solution might contain (in mM): 140 CsF, 10 NaCl, 1 EGTA/CsOH, and 10 HEPES, with pH adjusted to 7.4.[1]

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage Protocols: Specific voltage protocols are applied to elicit currents from channels in different states:

-

Resting/Closed State Block: A test pulse (e.g., to -20 mV for 50 ms) is applied from a hyperpolarized holding potential (e.g., -90 mV) at a very low frequency (e.g., every 20 seconds) to ensure most channels are in the resting state before the pulse.[1]

-

Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is delivered at a higher frequency (e.g., 10 Hz) from a hyperpolarized holding potential. The progressive decrease in current amplitude with each pulse indicates use-dependent block.

-

Inactivated State Block: To assess binding to the inactivated state, the membrane potential is held at a depolarized level (e.g., -70 mV or higher) where a significant fraction of channels are inactivated, followed by a test pulse to measure the available current.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the pathways and processes involved in QX-314's action can aid in understanding its complex mechanism.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation [pubmed.ncbi.nlm.nih.gov]

- 3. QX 314 chloride | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 5. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

- 10. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interactions between quaternary lidocaine, the sodium channel gates, and tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

QX-314 Bromide: A Technical Guide to a Selective Neuronal Silencing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-314 bromide is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeable and, when applied extracellularly, is generally unable to block voltage-gated sodium channels (Nav) which are its primary molecular target. However, this unique property has been exploited to achieve selective silencing of specific neuronal populations. By co-administering QX-314 with an agonist for large-pore, non-selective cation channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or TRPA1 channels, QX-314 can gain intracellular access to neurons expressing these channels. Once inside, it effectively blocks Nav channels from the cytoplasmic side, leading to a long-lasting inhibition of action potential generation and neuronal activity. This targeted approach offers a powerful tool for dissecting neural circuits and holds therapeutic potential for conditions such as chronic pain. This guide provides an in-depth overview of the core mechanism of action, key experimental data, detailed protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

QX-314 bromide is a positively charged, membrane-impermeable quaternary lidocaine derivative.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which is contingent upon gaining access to the intracellular side of the neuronal membrane.[3] Unlike its parent compound, lidocaine, which can readily diffuse across the cell membrane in its uncharged form, the permanent positive charge of QX-314 prevents its passive entry into cells.[3]

The innovative application of QX-314 lies in its targeted delivery into specific neurons through large-pore ion channels.[3] The most extensively studied pathway involves the TRPV1 channel, which is predominantly expressed in nociceptive (pain-sensing) neurons.[4] When a TRPV1 agonist, such as capsaicin or even lidocaine itself at clinical concentrations, is co-applied with QX-314, the TRPV1 channel opens, creating a pathway for QX-314 to enter the neuron.[4][5]

Once inside the cytoplasm, QX-314 binds to the intracellular pore of voltage-gated sodium channels, physically obstructing the passage of sodium ions and thereby preventing the depolarization phase of the action potential.[4] This leads to a prolonged and selective inhibition of neuronal excitability in the targeted, TRPV1-expressing neurons.[4] A similar mechanism has been demonstrated for other large-pore channels like TRPA1 and through TLR5 activation on A-fiber neurons.[6][7]

Quantitative Data

The following tables summarize key quantitative data from various studies on QX-314 bromide, providing insights into its efficacy and properties in different experimental settings.

| Parameter | Value | Species | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 | 8.0 µM | Xenopus | laevis oocytes expressing TRPV1 | Inhibition of capsaicin-evoked TRPV1 currents | [2] |

| Concentration Range | 10, 30, 60 mM | Xenopus | laevis oocytes expressing TRPV1 | Activation of TRPV1 channels | [2] |

| Concentration | 1 µM | Rat | Hippocampal pyramidal neuron | Blocks voltage-gated sodium channels in a use-dependent manner | |

| Concentration | 20 mM | Rat | Hippocampal slices | Blockade of voltage-gated Na+ conductances in whole-cell recordings | [6] |

Table 1: In Vitro Efficacy of QX-314 Bromide

| Animal Model | QX-314 Concentration | Co-administered Agent | Route of Administration | Effect | Duration of Effect | Reference |

| Guinea Pig Intradermal Wheal | 70 mM | None | Intradermal | Peripheral nociceptive blockade | ~650 min | [8] |

| Mouse Tail-Flick | 70 mM | None | Subcutaneous | Sensory blockade | ~540 min | [8] |

| Mouse Sciatic Nerve Blockade | 70 mM | None | Perineural | Motor blockade | ~282 min | [8] |

| Rat Hind Paw | 0.2% | 1% Lidocaine | Intraplantar | Nociceptive blockade | ~2 hours | [1] |

| Rat Sciatic Nerve | 0.5% | 2% Lidocaine | Perineural | Pain-selective block with minimal motor disruption | >9 hours | [9] |

Table 2: In Vivo Efficacy of QX-314 Bromide

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for In Vitro Studies

This protocol is adapted from studies investigating the effects of QX-314 on neuronal excitability.[6]

Objective: To measure the effect of intracellularly applied QX-314 on voltage-gated sodium currents in cultured neurons or acute brain slices.

Materials:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. pH adjusted to 7.3 with KOH.

-

QX-314 Bromide Stock Solution: Prepare a high-concentration stock (e.g., 500 mM) in the internal solution.

-

Final Internal Solution with QX-314: Add QX-314 stock to the internal solution to achieve the desired final concentration (e.g., 5-20 mM).

-

Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber on the electrophysiology rig and continuously perfuse with oxygenated aCSF.

-

Fill a patch pipette with the internal solution containing the desired concentration of QX-314.

-

Under visual guidance, approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration. This allows the diffusion of QX-314 from the pipette into the cell.

-

Allow for a diffusion period of at least 10-15 minutes for QX-314 to equilibrate within the cell.

-

In voltage-clamp mode, hold the neuron at a holding potential of -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

-

Record the resulting currents and analyze the peak inward current amplitude to determine the extent of sodium channel block by QX-314.

In Vivo Model of Nociceptive Blockade

This protocol is based on studies demonstrating the analgesic effects of QX-314 when co-administered with a TRPV1 agonist.[1]

Objective: To assess the duration and selectivity of sensory blockade produced by the co-injection of QX-314 and a TRPV1 agonist in a rodent model.

Materials:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

QX-314 Bromide Solution: Prepare a 0.2% (w/v) solution in sterile saline.

-

Lidocaine Solution: Prepare a 1% (w/v) solution in sterile saline.

-

Test Solution: Mix equal volumes of the 0.2% QX-314 solution and the 1% lidocaine solution.

-

Control Solutions: 0.2% QX-314 alone, 1% lidocaine alone, and sterile saline.

-

Injection Syringes: 30-gauge needles.

-

Nociceptive Testing Apparatus: Hargreaves apparatus for thermal sensitivity or von Frey filaments for mechanical sensitivity.

Procedure:

-

Acclimate the rats to the testing environment and handling for several days prior to the experiment.

-

Establish baseline nociceptive thresholds for each animal using the Hargreaves test (paw withdrawal latency to a radiant heat source) or von Frey filaments (paw withdrawal threshold to mechanical stimulation).

-

On the day of the experiment, lightly restrain the rat and perform an intraplantar injection of 50 µL of the test or control solution into the plantar surface of one hind paw.

-

At various time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), re-assess the nociceptive thresholds in the injected paw.

-

Record the paw withdrawal latencies or thresholds at each time point.

-

Analyze the data by comparing the post-injection thresholds to the baseline values for each group. An increase in withdrawal latency or threshold indicates an analgesic effect.

-

Motor function can be assessed by observing the animal's gait and righting reflex.

Visualizations

Signaling Pathway of QX-314 Action

Caption: Mechanism of QX-314 entry and action.

Experimental Workflow for In Vivo Analgesia Study

Caption: Workflow for in vivo nociceptive blockade assay.

References

- 1. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mechanical allodynia in neuropathic pain by TLR5-mediated A-fiber blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Action of QX-314 Bromide on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314 bromide, a quaternary derivative of lidocaine, is a potent inhibitor of neuronal excitability. Due to its permanent positive charge, QX-314 is membrane-impermeant and must be introduced into the intracellular space to exert its effects. This unique property has made it a valuable tool in neuroscience research for selectively silencing specific neuronal populations and for investigating the roles of various ion channels in neuronal function. This technical guide provides an in-depth overview of the intracellular actions of QX-314, detailing its mechanisms of action, effects on various ion channels, and the experimental protocols for its application.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary intracellular target of QX-314 is the voltage-gated sodium (Nav) channel. Unlike its parent compound, lidocaine, which can cross the cell membrane, QX-314 must access its binding site from the cytoplasmic side of the channel.[1][2]

Use-Dependent Blockade: A key feature of QX-314's action is its use-dependent blockade of Nav channels.[3] This means that the inhibitory effect is more pronounced when the neuron is firing action potentials at a higher frequency. QX-314 enters and binds to the inner pore of the Nav channel when it is in the open state during depolarization.[3] Upon channel closure, the molecule becomes trapped, leading to a cumulative block with repeated neuronal firing. This property is crucial for its experimental application in silencing highly active neurons.

State-Dependent Binding: QX-314 exhibits preferential binding to the open and inactivated states of Nav channels, with weaker binding to the closed resting state.[3] This state-dependent interaction contributes to the voltage-dependent nature of the block, where depolarization enhances the inhibitory effect.[4]

Effects on Other Ion Channels

While the primary effect of QX-314 is on Nav channels, higher intracellular concentrations can also modulate other ion channels, influencing overall neuronal excitability.

Calcium Channels: Intracellular QX-314 has been shown to inhibit voltage-gated calcium (Cav) channels.[5][6] Studies have demonstrated a reduction in both high-threshold and low-threshold (T-type) calcium currents in the presence of intracellular QX-314.[6] This effect can contribute to the overall reduction in neuronal excitability and neurotransmitter release.

Potassium Channels: The effects of QX-314 on potassium (K+) channels are also documented. It has been reported to block certain types of K+ channels, which can influence the repolarization phase of the action potential and neuronal firing patterns.[7]

Data Presentation: Quantitative Effects of Intracellular QX-314

The following tables summarize the quantitative data on the effects of intracellular QX-314 on various neuronal excitability parameters.

| Parameter | Neuron Type | QX-314 Concentration | Effect | Reference |

| Sodium Current | Dorsal Root Ganglion (DRG) Neurons | Co-application with capsaicin | ~90% inhibition | [2] |

| Lamprey Spinal Neurons | 0.2 mM | Blocked inactivating Na+ channels | [5] | |

| Calcium Current | Hippocampal CA1 Pyramidal Neurons | 10 mM (bromide salt) | High-threshold Ca2+ current reduced to 20% of control | [6] |

| Hippocampal CA1 Pyramidal Neurons | 10 mM (chloride salt) | Low-threshold (T-type) Ca2+ current reduced to < 45% of control | [6] | |

| Hippocampal CA1 Pyramidal Neurons | 10 mM (bromide salt) | Low-threshold (T-type) Ca2+ current reduced to < 10% of control | [6] | |

| Lamprey Spinal Neurons | 10 mM | Marked reduction of I(Ca) | [5] | |

| Membrane Potential Oscillations | Lamprey Motoneurons | Infused from microelectrode | Amplitude reduced by 20-25% | [5] |

| Lamprey Unidentified Spinal Neurons | Infused from microelectrode | Amplitude reduced by 20-25% | [5] | |

| Action Potential Firing | Hippocampal Pyramidal Cells | Intracellular application | Tonic increases in firing current threshold | [8] |

Experimental Protocols

Intracellular Application of QX-314 via Patch Pipette

A common method for introducing QX-314 into a neuron is through the patch pipette during whole-cell patch-clamp recordings.

Protocol:

-

Prepare Internal Solution: Dissolve QX-314 bromide in the desired intracellular (pipette) solution to the final working concentration (typically 1-10 mM). Ensure the pH and osmolarity of the solution are adjusted appropriately for the cell type. Other components of the internal solution may include potassium gluconate or CsF, HEPES, EGTA, Mg-ATP, and Na-GTP.[1][9]

-

Establish Whole-Cell Configuration: Approach a target neuron with a patch pipette filled with the QX-314-containing internal solution. After forming a gigaohm seal, rupture the cell membrane to establish the whole-cell configuration.

-

Diffusion and Equilibration: Allow sufficient time for QX-314 to diffuse from the pipette into the cell and equilibrate. The time required will depend on the size of the neuron and the access resistance. The effects of QX-314, such as the blockade of action potentials, can typically be observed within a few minutes.[5]

-

Electrophysiological Recording: Once the effects of QX-314 have stabilized, proceed with the desired electrophysiological recordings to study synaptic events or other cellular properties in the absence of voltage-gated sodium channel activity.[10]

Intracellular Delivery via TRPV1/TRPA1 Channels

An innovative approach for selectively introducing QX-314 into nociceptive neurons involves co-application with an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[3][11] These channels, when activated, form large pores that are permeable to QX-314.[12][13][14][15][16]

Protocol:

-

Prepare External Solution: Prepare an external recording solution containing both QX-314 bromide (e.g., 5 mM) and a TRPV1 agonist (e.g., capsaicin at 1 µM) or a TRPA1 agonist.[2]

-

Bath Application: Perfuse the external solution containing the QX-314 and agonist mixture over the cultured neurons or tissue slice.

-

Uptake and Blockade: The agonist will activate TRPV1/TRPA1 channels on expressing neurons, allowing QX-314 to enter the intracellular space. The subsequent intracellular accumulation of QX-314 leads to the blockade of Nav channels and inhibition of neuronal excitability in these specific cells.[2]

-

Washout and Assessment: After a designated incubation period, the external solution can be washed out. The effects of the intracellularly trapped QX-314 are long-lasting.[2] The excitability of the targeted and non-targeted neurons can then be assessed using electrophysiological techniques.

Mandatory Visualizations

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular QX-314 inhibits calcium currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QX-314 blocks the potassium but not the sodium-dependent component of the opiate response in locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of brain cell excitability by lidocaine, QX314, and tetrodotoxin: a mechanism for analgesia from infused local anesthetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientifica.uk.com [scientifica.uk.com]

- 10. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Role of TRPV1 Channels in QX-314 Bromide Uptake

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective blockade of nociceptive neurons without affecting motor or autonomic functions represents a significant goal in pain management. QX-314, a permanently charged derivative of lidocaine, is a membrane-impermeant blocker of voltage-gated sodium channels (VGSCs). Its clinical utility is limited by its inability to cross the cell membrane. However, research has revealed a novel delivery mechanism: leveraging the large, non-selective pore of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are predominantly expressed on nociceptive sensory neurons. When activated by agonists like capsaicin, these channels open and permit the direct influx of QX-314 into the neuron. Once inside, QX-314 effectively blocks VGSCs from the intracellular side, leading to a highly selective and long-lasting analgesia. This guide provides an in-depth analysis of the mechanism, quantitative data, and experimental protocols underpinning this targeted drug delivery strategy.

The Mechanism of TRPV1-Mediated QX-314 Uptake

The fundamental principle of this approach lies in the co-application of the membrane-impermeable drug, QX-314, with an agonist that can open a sufficiently large channel pore on the target neuron.

Direct Permeation through the TRPV1 Pore: The cationic lidocaine derivative QX-314 blocks voltage-dependent sodium channels when applied to the interior of neurons.[1][2][3][4][5] When applied externally along with a TRPV1 agonist such as capsaicin, QX-314 produces a long-lasting inhibition of sodium channels specifically in neurons that express TRPV1.[1][2][3][4][5][6] This effect strongly suggests that QX-314 enters the neuron through the activated TRPV1 channel pore.[1][2][3][4][5][6]

Studies have conclusively shown that QX-314 is directly permeant through the TRPV1 channel.[1][2][3][5][7] When QX-314 is the only cation in the external solution, activation of TRPV1 by capsaicin still generates inward electrical currents, demonstrating that QX-314 itself can carry charge through the channel.[1][2][3][7][8] This uptake mechanism does not require the activation of downstream pathways, such as pannexin channels, as the effect is observed in cell lines that lack these alternative routes.[1][2][3][5][8]

The Role of Pore Dilation: An interesting aspect of TRPV1 channel gating is the phenomenon of "pore dilation," where prolonged activation leads to an increase in the pore's diameter. However, the entry of QX-314 does not appear to require this dilated state.[1][2][3][4][5] Inward currents carried by QX-314 activate within seconds of capsaicin application, in parallel with the outward flow of smaller ions, which is inconsistent with the slower, time-dependent process of pore dilation.[1][4][5] This indicates that QX-314 can permeate the "standard" pore conformation of the TRPV1 channel.[1][2][3][4][5][7]

Quantitative Data on QX-314 Permeation and Effects

The interaction between QX-314 and TRPV1 has been quantified through various electrophysiological and biochemical assays. The following tables summarize key findings from the literature.

Table 1: Electrophysiological Characteristics of QX-314 Permeation

| Parameter | Value | Cell Type | Notes | Source |

|---|---|---|---|---|

| Relative Permeability (PQX-314/PCs) | 0.12 | Heterologously expressed TRPV1 | Measured from reversal potential with external QX-314 and internal Cesium (Cs⁺). | [1][2][3][5] |

| Relative Permeability (PQX-314/PCs) | 0.20 ± 0.13 | Native rat DRG neurons | Shows similar permeability in native channels. | [4] |

| Relative Permeability (PQX-314/PNMDG) | 2.8 ± 0.7 | Native rat DRG neurons | Measured against the large cation N-methyl-D-glucamine (NMDG⁺). | [4] |

| Reversal Potential (Erev) | -114 ± 15 mV | Native rat DRG neurons | With 10 mM external QX-314 and 143 mM internal Cs⁺. | [4] |

| Reversal Potential (Erev) | -41 ± 6 mV | Native rat DRG neurons | With 10 mM external QX-314 and 135 mM internal NMDG⁺. |[4] |

Table 2: Intracellular Accumulation and Functional Consequences of QX-314 Uptake

| Parameter | Value | Experimental Condition | Notes | Source |

|---|---|---|---|---|

| Intracellular Accumulation | 50–100 µM | Maintained co-application of QX-314 and capsaicin. | Sufficient concentration to produce a significant block of sodium channels. | [1][2][3][4][5][7] |

| Cellular Uptake (vs. TRPA1) | 52-fold increase | Capsaicin stimulation of TRPV1 channels. | Demonstrates significantly higher uptake efficiency compared to TRPA1 channels (which showed a 3-fold increase). | [9] |

| Cytotoxicity | 48 ± 5% viable cells | 30 mM QX-314 on hTRPV1-expressing cells. | High concentrations can induce cytotoxicity. | [10] |

| Cytotoxicity Rescue | 81 ± 5% viable cells | 30 mM QX-314 + TRPV1 antagonist. | Confirms that the cytotoxicity is mediated by QX-314 entry through TRPV1. |[10] |

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments.

Cell Culture and Expression Systems

-

Primary Neuron Culture: Dorsal root ganglia (DRG) are dissected from Sprague-Dawley rats (postnatal days 14–28). The ganglia are treated with collagenase and dispase, followed by mechanical dissociation. Neurons are then plated on laminin/poly-D-lysine-coated coverslips for electrophysiological recordings.[4]

-

Heterologous Expression: Human Embryonic Kidney 293 (HEK-293) cells or C6 glioma cells are commonly used.[1][10] Cells are transiently or stably transfected with plasmids encoding the human or rat TRPV1 channel using standard methods like lipofection. Co-transfection with a fluorescent marker (e.g., GFP) allows for easy identification of successfully transfected cells.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for measuring ion channel currents and permeability.

-

Objective: To measure the current carried by QX-314 through activated TRPV1 channels and determine the channel's relative permeability.

-

Solutions:

-

External Solution (QX-314 as the sole cation): 10 mM QX-314 hydroxide, 277 mM sucrose, 5 mM HEPES. The pH is adjusted to 7.4 with HCl. QX-314 hydroxide is used to avoid contaminating cations from pH adjustment.[4][7]

-

Internal Pipette Solution (Cs⁺-based): 135 mM CsCl, 5 mM EGTA, 10 mM HEPES. The pH is adjusted to 7.2 with CsOH.[7]

-

Internal Pipette Solution (NMDG⁺-based): 135 mM NMDG, 5 mM EGTA, 10 mM HEPES. The pH is adjusted to 7.2 with HCl.[4][7]

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a TRPV1-expressing cell.

-

Perfuse the cell with the external solution containing QX-314 as the only cation.

-

Apply a voltage ramp protocol (e.g., a 2 mV/ms ramp from -160 mV to +100 mV) to measure the baseline current.[4]

-

Co-apply a TRPV1 agonist (e.g., 1 µM capsaicin) with the external solution.

-

Record the currents evoked by the same voltage ramp protocol in the presence of the agonist.

-

The TRPV1-specific current is obtained by subtracting the baseline current from the agonist-evoked current. The reversal potential (where the current reverses from inward to outward) is used to calculate relative permeability using the Goldman-Hodgkin-Katz (GHK) equation.

-

Cellular Uptake Quantification via LC-MS/MS

-

Objective: To directly measure the intracellular concentration of QX-314 after TRPV1 activation.

-

Procedure:

-

Plate TRPV1-expressing cells (e.g., HEK-293) in culture dishes.

-

Incubate the cells with a known concentration of QX-314 (e.g., 0.5 mM) in the presence or absence of a TRPV1 agonist (e.g., 100 µM AITC for TRPA1, or capsaicin for TRPV1).[9]

-

After incubation, thoroughly wash the cells with ice-cold PBS to remove extracellular drug.

-

Lyse the cells and collect the intracellular contents.

-

Perform protein precipitation and extract the analyte.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of QX-314, typically by comparing to a standard curve.

-

Cytotoxicity Assay via Flow Cytometry

-

Objective: To assess the impact of QX-314 uptake on cell viability.

-

Procedure:

-

Treat TRPV1-expressing cells with different concentrations of QX-314 (e.g., 5 mM and 30 mM) with or without a TRPV1 agonist.[10] Include control groups with a TRPV1 antagonist.

-

After a set incubation period (e.g., 24 hours), harvest the cells.

-

Stain the cells with a viability dye, such as Propidium Iodide (PI) or Annexin V.

-

Analyze the stained cells using a flow cytometer. The percentage of PI-positive (non-viable) or Annexin V-positive (apoptotic) cells is quantified to determine the level of cytotoxicity.[10]

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the mechanism of TRPV1-mediated QX-314 uptake and subsequent sodium channel blockade.

Caption: TRPV1 activation by an agonist allows extracellular QX-314 to enter the neuron and block sodium channels.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical patch-clamp experiment to verify QX-314 permeation.

Caption: Workflow for an electrophysiology experiment to quantify QX-314 permeation through TRPV1 channels.

Conclusion and Future Directions

The ability of QX-314 to enter neurons via activated TRPV1 channels is a well-supported mechanism that holds significant promise for the development of targeted analgesics.[9] By restricting the entry of a potent sodium channel blocker to only those neurons involved in pain sensation (nociceptors), it is possible to achieve long-lasting pain relief without the motor impairment and other side effects associated with traditional local anesthetics.[6][11] The key findings are:

-

QX-314 is directly permeant through the standard pore of the TRPV1 channel.[1][2][3][5][7]

-

This uptake does not require secondary messengers or time-dependent pore dilation.[1][2][3][4][5]

-

The resulting intracellular accumulation of QX-314 is sufficient to cause a robust and durable block of neuronal excitability.[1][2][3][4][5][7]

Future research in this area will likely focus on identifying alternative, non-irritating TRPV1 agonists to replace capsaicin for clinical applications, as capsaicin itself can cause a burning sensation.[11][12] Compounds like lidocaine, eugenol, and capsiate have already been investigated for this purpose.[11][12][13] Furthermore, exploring the potential of other TRP channels, such as TRPA1, as entryways for QX-314 could broaden the applicability of this targeted therapeutic strategy.[9][10] Ultimately, this innovative approach could lead to a new class of analgesics that offer enhanced safety and specificity in the treatment of pain.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. mdpi.com [mdpi.com]

A Deep Dive into QX-314 Bromide: A Targeted Approach to Nociceptor Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles and applications of QX-314 bromide, a quaternary lidocaine derivative, as a tool for achieving selective blockade of nociceptors. Its unique mechanism of action, reliant on co-application with transient receptor potential vanilloid 1 (TRPV1) channel agonists, offers a promising strategy for long-lasting, targeted analgesia while minimizing motor and systemic side effects. This document provides a comprehensive overview of its mechanism, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying pathways and workflows.

Core Mechanism: A Trojan Horse Strategy for Pain Relief

QX-314 bromide is a permanently charged, membrane-impermeant molecule. Unlike traditional local anesthetics that freely diffuse across neuronal membranes, QX-314 cannot block voltage-gated sodium channels (NaV channels) from the extracellular space.[1][2] Its analgesic efficacy hinges on gaining intracellular access to nociceptive neurons, which are primary sensory neurons responsible for transmitting pain signals.

This selective entry is primarily achieved through the large pores of TRPV1 channels, which are predominantly expressed on nociceptors.[3][4][5] When a TRPV1 agonist, such as capsaicin (the pungent component of chili peppers), is co-administered with QX-314, it activates and opens the TRPV1 channel.[3] This creates a transient pathway for QX-314 to enter the nociceptor's cytoplasm.[6][7] Once inside, QX-314 exerts its therapeutic effect by blocking NaV channels from the intracellular side, thereby inhibiting action potential generation and propagation, effectively silencing the pain signal.[1][3] This targeted approach leaves non-nociceptive neurons, which typically lack TRPV1 channels, unaffected, thus preserving motor function and other sensory modalities.[3][4]

Interestingly, studies have shown that other agents besides capsaicin can facilitate the entry of QX-314. The local anesthetic lidocaine itself can act as a TRPV1 agonist at clinical doses, offering a clinically translatable alternative to the pungent and often painful application of capsaicin.[3][8] Other non-pungent compounds like capsiate and the endogenous cannabinoid anandamide have also been shown to enable QX-314 entry through TRPV1 channels. Furthermore, evidence suggests that TRPA1 channels, another class of ion channels expressed on nociceptors, can also serve as a conduit for QX-314.[9][10]

References

- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coapplication of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectively Silencing Itch | Harvard Medical School [hms.harvard.edu]

The Enigmatic Role of QX-314 Bromide in Calcium Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314 bromide, a quaternary derivative of the local anesthetic lidocaine, is a valuable pharmacological tool primarily recognized for its intracellular blockade of voltage-gated sodium channels. Its permanent positive charge renders it membrane-impermeant, a characteristic that has been ingeniously exploited to achieve selective neuronal blockade through co-application with agonists of large-pore channels such as TRPV1. However, the effects of QX-314 extend beyond sodium channel inhibition, with significant modulatory actions on various types of calcium channels. This technical guide provides an in-depth exploration of the effects of QX-314 bromide on calcium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Effects of QX-314 Bromide on Voltage-Gated Calcium Channels

Intracellular application of QX-314 bromide has been demonstrated to inhibit both high-threshold (HVA) and low-threshold (LVA, or T-type) voltage-gated calcium channels. This inhibition is concentration-dependent and exhibits distinct characteristics for different channel families.

Quantitative Analysis of QX-314 Bromide's Inhibitory Effects on Calcium Currents

The following tables summarize the quantitative data on the inhibition of voltage-gated calcium currents by intracellularly applied QX-314 bromide.

| Channel Type | QX-314 Bromide Concentration (mM) | Cell Type | % Inhibition of Current Amplitude (Mean) | Reference |

| High-Threshold (HVA) | 10 | Acutely isolated rat hippocampal CA1 pyramidal neurons | 80% | [1] |

| High-Threshold (HVA) | 1 | Acutely isolated rat hippocampal CA1 pyramidal neurons | Significant inhibition (exact % not specified) | [1] |

| Low-Threshold (T-type) | 10 | Acutely isolated rat hippocampal CA1 pyramidal neurons | >90% | [1] |

| QX-314 Salt | Concentration (mM) | Effect on Low-Threshold (T-type) Calcium Current | Reference |

| QX-314 Chloride | 10 | Current is < 45% of control amplitude | [1] |

| QX-314 Bromide | 10 | Current is < 10% of control amplitude | [1] |

Note: The bromide salt of QX-314 has a more pronounced inhibitory effect on T-type calcium channels compared to the chloride salt.[1] Furthermore, intracellular bromide ions themselves can induce a positive shift in the current-voltage relationship of high-threshold calcium channels.[1]

Non-selective Inhibition of High-Threshold Calcium Channel Subtypes

Studies utilizing specific blockers for different HVA calcium channel subtypes have shown that QX-314 does not exhibit selectivity among them. The proportions of high-threshold calcium current blocked by ω-conotoxin GVIA (N-type), ω-agatoxin IVA (P/Q-type), and nimodipine (L-type) were similar in control cells and cells dialyzed with 10 mM QX-314.[1] This suggests a general, non-selective inhibitory mechanism on these channel types.

Signaling Pathways and Mechanisms of Action

Intracellular Blockade of Voltage-Gated Calcium Channels

The primary mechanism by which QX-314 affects voltage-gated calcium channels is through direct intracellular blockade. Being a charged molecule, it cannot passively cross the cell membrane and must be introduced into the cytoplasm, typically via a patch pipette during electrophysiological recordings.

Permeation through TRP Channels: An Indirect Pathway to Calcium Channel Modulation

A well-documented mechanism for QX-314 to exert its effects in intact systems is by entering the cell through the large pores of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. This mode of entry is central to its use in producing selective analgesia, as these channels are predominantly expressed in nociceptive neurons. While the primary target following this entry is the voltage-gated sodium channel, the resulting intracellular accumulation of QX-314 can also lead to the inhibition of calcium channels.

Effects on Other Calcium-Related Signaling Pathways

Store-Operated Calcium Entry (SOCE)

There is currently no direct evidence to suggest that QX-314 bromide directly modulates the components of the store-operated calcium entry (SOCE) machinery, such as the STIM and ORAI proteins. Any observed effects on SOCE are likely to be indirect consequences of its actions on membrane potential and other ion channels.

Ryanodine Receptors

Similarly, the existing literature does not indicate a direct interaction between QX-314 bromide and ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents

This protocol is designed to measure the effects of intracellularly applied QX-314 on voltage-gated calcium currents in isolated neurons.

1. Cell Preparation:

-

Acutely dissociate neurons (e.g., hippocampal CA1 pyramidal cells) using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.

-

Plate the dissociated cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and allow them to adhere.

2. Solutions:

-

External Solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, and 20 TEA-Cl, pH adjusted to 7.4 with NaOH. To isolate calcium currents, sodium channel blockers (e.g., tetrodotoxin, 0.5 µM) should be included.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and QX-314 bromide at the desired concentration (e.g., 1-10 mM), pH adjusted to 7.2 with CsOH.

3. Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a negative potential (e.g., -80 mV) to ensure calcium channels are in a closed state.

-

Apply depolarizing voltage steps to elicit calcium currents (e.g., steps from -60 mV to +50 mV in 10 mV increments for 200 ms).

-

Allow for sufficient dialysis of the intracellular solution containing QX-314 before recording the effects.

Ratiometric Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to stimuli in the presence of QX-314 (typically introduced via co-application with a TRP channel agonist).

1. Cell Culture and Dye Loading:

-

Culture cells on glass-bottom dishes or coverslips.

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with a mild detergent like Pluronic F-127 in a physiological buffer).

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.

-

Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the Fura-2 AM.

2. Imaging Setup:

-

Use an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., alternating 340 nm and 380 nm excitation filters) and a sensitive camera.

-

Mount the cells on the microscope stage and perfuse with the physiological buffer.

3. Experimental Procedure:

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.

-

Apply the stimulus (e.g., a depolarizing agent like KCl or a specific agonist) to elicit calcium influx.

-

To investigate the effect of QX-314, co-apply it with a TRP channel agonist (e.g., capsaicin for TRPV1) and then apply the stimulus.

-

Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

Conclusion

QX-314 bromide is a multifaceted pharmacological agent whose effects on calcium channels, though less pronounced than its impact on sodium channels, are significant and warrant careful consideration in experimental design. Intracellular QX-314 non-selectively inhibits high-threshold voltage-gated calcium channels and potently blocks low-threshold T-type channels. The bromide salt itself can influence the biophysical properties of these channels. While direct modulation of intracellular calcium release channels or store-operated calcium entry pathways by QX-314 has not been established, its ability to permeate TRP channels provides an indirect route for influencing intracellular calcium dynamics. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the intricate role of QX-314 in calcium signaling. A thorough understanding of these interactions is crucial for the precise interpretation of experimental results and for the innovative application of this compound in neuroscience and pharmacology.

References

The Dawn of Targeted analgesia: A Technical Guide to the Discovery and Initial Applications of QX-314 Bromide in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of QX-314 bromide, a quaternary lidocaine derivative that has revolutionized the study of nociception and paved the way for novel approaches to pain management. As a membrane-impermeant cation, QX-314's primary mechanism of action is the intracellular blockade of voltage-gated sodium channels. This unique property, combined with its ability to selectively enter neurons through large-pore channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, has established it as a powerful tool for achieving long-lasting, targeted analgesia. This document details the seminal discoveries, key experimental protocols, and foundational quantitative data that underpin our current understanding of QX-314 and its initial applications in neuroscience.

Discovery and Fundamental Properties

QX-314 bromide, or N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium bromide, is a synthetic derivative of the local anesthetic lidocaine.[1][2] Unlike its parent compound, QX-314 possesses a permanent positive charge, rendering it unable to passively diffuse across lipid bilayers.[3] This fundamental characteristic of membrane impermeability means that when applied extracellularly, QX-314 has minimal effect on neuronal excitability. However, when introduced directly into the cytoplasm, it effectively blocks voltage-gated sodium channels from the inside, preventing the generation and propagation of action potentials.[1][3] This intracellular site of action was a pivotal discovery, transforming QX-314 from a seemingly inert compound into a valuable research tool for dissecting the roles of specific neuronal populations.

The TRPV1 Gateway: A Paradigm Shift in Nociceptor-Selective Blockade

A breakthrough in the application of QX-314 came with the discovery that it could be selectively introduced into nociceptive neurons through the activation of TRPV1 channels.[3] TRPV1 receptors are non-selective cation channels predominantly expressed on sensory neurons that respond to noxious stimuli such as heat and capsaicin, the pungent compound in chili peppers. The pores of activated TRPV1 channels are large enough to allow the passage of relatively large molecules like QX-314.

This led to the innovative strategy of co-administering QX-314 with a TRPV1 agonist. Capsaicin was initially used to open the TRPV1 gate, allowing QX-314 to enter and accumulate within nociceptors, where it would then exert its sodium channel-blocking effects. This resulted in a long-lasting and selective analgesia, as only the neurons expressing TRPV1—the pain-sensing neurons—were affected, leaving motor and other sensory neurons largely unimpaired.

Further research revealed that the commonly used local anesthetic, lidocaine, can also activate TRPV1 channels, albeit at higher concentrations than capsaicin.[4] This discovery offered a more clinically translatable approach, as the co-application of lidocaine and QX-314 could produce a similar nociceptor-selective blockade without the initial burning sensation associated with capsaicin.[4]

Signaling Pathway of Nociceptor-Selective Blockade

Caption: Signaling pathway of QX-314-mediated selective nociceptor blockade.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and application of QX-314 bromide.

Table 1: In Vivo Efficacy of QX-314 and Lidocaine Combinations for Sciatic Nerve Block in Rats

| Combination | Sensory Block Duration (hours) | Motor Block Duration (hours) | Reference |

| 1% Lidocaine + 0.2% QX-314 | ~4.5 | ~2 | [4] |

| 2% Lidocaine + 0.2% QX-314 | ~11 | ~2 | [4] |

| 0.5% Bupivacaine + 0.9% QX-314 | 10.1 ± 0.8 | 9.0 ± 0.8 |

Table 2: IC50 and Effective Concentrations of QX-314

| Target | Species | Preparation | Method | IC50 / Effective Concentration | Reference |

| Voltage-gated Na+ channels (high-frequency C-spikes) | Rat | Isolated vagus nerve | Electrophysiology | IC50: 350 µM | [5] |

| Voltage-gated Na+ channels (low-frequency C-spikes) | Rat | Isolated vagus nerve | Electrophysiology | IC50: 9000 µM | [5] |

| Ectopic nerve activity (Neuromas) | Rat | In vivo microelectrode recording | ED50: 2.3 mg/kg | [5] | |

| Ectopic nerve activity (Dorsal Root Ganglia) | Rat | In vivo microelectrode recording | ED50: 6.9 mg/kg | [5] | |

| NaV1.7 (External application) | Human | HEK293 cells | Patch-clamp | IC50: 2.0 ± 0.3 mM | |

| erg-mediated K+ current | GH3 cells | Patch-clamp | IC50: 73 µM | [6] |

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Intracellular QX-314 Effects

This protocol is designed to record voltage-gated sodium currents from cultured neurons while introducing QX-314 intracellularly.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp recording with intracellular QX-314.

Methodology:

-

Solutions:

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, and 5-10 QX-314 bromide. Adjust pH to 7.3 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

-

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Culture: Plate dorsal root ganglion (DRG) neurons or other neurons of interest on glass coverslips.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with extracellular solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow 5-10 minutes for QX-314 to diffuse from the pipette into the cell.

-

Hold the cell at a potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit voltage-gated sodium currents.

-

Record currents before and after complete diffusion of QX-314 to quantify the extent of blockade.

-

In Vivo Sciatic Nerve Block in Rats

This protocol assesses the sensory and motor blockade produced by perineural injection of QX-314 and an adjuvant.

Experimental Workflow:

Caption: Workflow for in vivo sciatic nerve block experiment in rats.

Methodology:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Drug Preparation: Prepare sterile solutions of QX-314 bromide and lidocaine hydrochloride in saline. A common combination is 1% lidocaine with 0.2% QX-314.[4]

-

Injection:

-

Anesthetize the rat with isoflurane.

-

Inject a volume of ~100 µL of the test solution adjacent to the sciatic nerve in the popliteal fossa.

-

-

Sensory Testing (Hot Plate Test):

-

Place the rat on a hot plate maintained at 52 ± 0.5°C.

-

Measure the latency to a nociceptive response (paw licking or jumping).

-

A cut-off time of 20-30 seconds is used to prevent tissue damage.

-

-

Sensory Testing (Von Frey Test for Mechanical Allodynia):

-

Place the rat in a chamber with a mesh floor.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Determine the paw withdrawal threshold.

-

-

Motor Function Assessment:

-

Grip Strength: Measure the maximal force the rat can exert with its hind paw.

-

Toe Spread: Observe the degree of toe spreading when the rat is suspended. A score is assigned based on the extent of spreading.

-

-

Data Collection: Assess sensory and motor function at baseline and at regular intervals post-injection (e.g., 15, 30, 60, 120 minutes, and then hourly) until full recovery.

Conclusion and Future Directions

The discovery and initial applications of QX-314 bromide have fundamentally altered the landscape of pain research and therapeutics. The ability to selectively silence nociceptive neurons by exploiting the TRPV1 channel as a drug delivery portal represents a powerful strategy for developing targeted analgesics with minimal side effects. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the mechanisms of action of QX-314 and to explore its therapeutic potential in various pain models.

Future research will likely focus on identifying other large-pore channels that can be targeted for cell-selective delivery of QX-314 and other charged therapeutics. Additionally, optimizing drug formulations and delivery methods to enhance efficacy and duration of action while ensuring safety will be critical for the clinical translation of this promising approach to pain management. The principles established through the study of QX-314 will undoubtedly continue to inspire the development of the next generation of precision analgesics.

References

- 1. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QX 314 bromide | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for QX-314 Bromide in Patch Clamp Electrophysiology of Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314 bromide is a quaternary ammonium derivative of lidocaine and a potent membrane-impermeable blocker of voltage-gated sodium channels.[1][2] Due to its positive charge, it cannot passively diffuse across the cell membrane. This property makes it an invaluable tool in electrophysiology, allowing for the selective inhibition of sodium channels in a recorded neuron without affecting surrounding cells when introduced intracellularly via a patch pipette.[1] Furthermore, its ability to enter neurons through large-pore channels, such as the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, provides a mechanism for targeted silencing of specific neuronal populations.[1][3]

These application notes provide detailed protocols for the use of QX-314 bromide in whole-cell patch clamp experiments on cultured neurons, including solution preparation, experimental procedures, and expected outcomes.

Data Presentation

The following tables summarize quantitative data related to the use of QX-314 bromide in patch clamp experiments.

Table 1: Intracellular Solution Composition with QX-314 Bromide

| Component | Concentration (mM) | Function | Reference |

| K-Gluconate | 115-120 | Primary current carrier (K+) | [4][5] |

| KCl | 4-20 | Chloride ion source | [4][5] |

| HEPES | 10 | pH buffer | [5][6] |

| EGTA | 0.5-10 | Calcium chelator | [5][6] |

| Mg-ATP | 2-4 | Energy source | [4][7] |

| Na-GTP | 0.3 | Energy source | [4][7] |

| QX-314 Bromide | 4-5 | Voltage-gated sodium channel blocker | [7][8] |

| pH | 7.2-7.3 (adjusted with KOH) | Maintain physiological pH | [4][6] |

| Osmolarity (mOsm) | 270-290 | Maintain osmotic balance | [4][6] |

Table 2: Effects of Intracellular QX-314 Bromide on Neuronal Properties

| Parameter | QX-314 Concentration (mM) | Effect | Neuron Type | Reference |

| Action Potential | 5 | Blocked | Rat Hippocampal Pyramidal Cells | [9] |

| Sodium Current | 5 | Inhibited | Guinea Pig Esophageal Jugular Neurons | [2] |

| Input Resistance | 5 | Increased | Rat CA1 Hippocampal Pyramidal Cells | [9] |

| Spontaneous EPSCs | Not specified | Unaltered | Not specified | |

| Calcium Current (Ica) | 0.2-0.5 | No effect | Lamprey Spinal Neurons | [10] |

| Calcium Current (Ica) | 10 | Marked reduction | Lamprey Spinal Neurons | [10] |

Experimental Protocols

Protocol 1: Preparation of Intracellular Solution with QX-314 Bromide

This protocol describes the preparation of a standard potassium-gluconate-based intracellular solution containing QX-314 bromide.

Materials:

-

K-Gluconate

-

KCl

-

HEPES

-

EGTA

-

Mg-ATP (Magnesium salt)

-

Na-GTP (Sodium salt)

-

QX-314 Bromide

-

Potassium Hydroxide (KOH) solution (1M)

-

Ultrapure water

-

0.22 µm syringe filter

-

Osmometer

-

pH meter

Procedure:

-

Dissolve main salts: In a beaker with approximately 80% of the final volume of ultrapure water, dissolve K-Gluconate, KCl, HEPES, and EGTA.

-

Add QX-314 Bromide: Weigh the appropriate amount of QX-314 bromide and dissolve it in the solution.

-

Adjust pH: Adjust the pH of the solution to 7.2-7.3 using 1M KOH. Monitor the pH closely.

-

Add ATP and GTP: Add Mg-ATP and Na-GTP to the solution. These components are sensitive to degradation and should be added just before finalizing the volume.

-

Final Volume and Osmolarity: Bring the solution to the final volume with ultrapure water. Measure the osmolarity using an osmometer and adjust to 270-290 mOsm. If the osmolarity is too low, it can be adjusted by adding a small amount of K-Gluconate. If it is too high, add a small amount of ultrapure water and re-measure.

-

Filter and Aliquot: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Storage: Aliquot the intracellular solution into single-use tubes and store at -20°C or -80°C. Thaw a fresh aliquot for each day of experiments.

Protocol 2: Whole-Cell Patch Clamp of Cultured Neurons

This protocol outlines the procedure for obtaining whole-cell patch clamp recordings from cultured neurons using an intracellular solution containing QX-314 bromide.

Materials:

-

Cultured neurons on coverslips

-

Extracellular solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Intracellular solution with QX-314 bromide (from Protocol 1)

-

Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries

-

Pipette puller

-

Perfusion system

Procedure:

-

Prepare the recording chamber: Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

-

Pull patch pipettes: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Fill the pipette: Fill the patch pipette with the QX-314-containing intracellular solution, ensuring there are no air bubbles.

-

Establish a gigaseal: Under visual guidance using the microscope, approach a healthy-looking neuron with the patch pipette. Apply gentle positive pressure to the pipette to keep the tip clean. Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane: After establishing a stable gigaseal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical and chemical access to the cell's interior.

-

Allow for diffusion: Wait for 5-10 minutes to allow the QX-314 from the pipette solution to diffuse into the neuron and block the voltage-gated sodium channels.

-

Begin recording: Perform current-clamp or voltage-clamp recordings to investigate the neuronal properties of interest. The block of action potentials by QX-314 can be confirmed by injecting depolarizing current steps in current-clamp mode.

Visualizations

Signaling Pathway of Intracellular QX-314 Action

Caption: Intracellular signaling pathway of QX-314 bromide.

Experimental Workflow for QX-314 Patch Clamp

Caption: Experimental workflow for a QX-314 patch clamp experiment.

References

- 1. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. axolbio.com [axolbio.com]

- 5. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientifica.uk.com [scientifica.uk.com]

- 7. drexel.edu [drexel.edu]

- 8. meetings.cshl.edu [meetings.cshl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Co-application of QX-314 Bromide and Capsaicin for Targeted Pain Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the co-application of QX-314 bromide and capsaicin, a novel strategy for achieving selective and long-lasting nociceptive blockade in pain research. This combination leverages the unique properties of both compounds to offer a powerful tool for studying pain pathways and developing targeted analgesics.

Introduction

The co-application of QX-314 bromide, a permanently charged lidocaine derivative, and capsaicin, the pungent component of chili peppers, offers a sophisticated method for selectively silencing pain-sensing neurons (nociceptors) without affecting motor or other sensory functions.[1] Standard local anesthetics block all nerve activity, leading to numbness and paralysis. In contrast, this combined approach provides a targeted nerve block, making it an invaluable technique for preclinical pain research and a promising avenue for clinical pain management.[1][2]